Molecular weight and formula of 5-Fluoro-2-methoxy-3-nitroacetophenone
Molecular weight and formula of 5-Fluoro-2-methoxy-3-nitroacetophenone
The following technical guide provides an in-depth characterization of 5-Fluoro-2-methoxy-3-nitroacetophenone , a specialized intermediate utilized in the synthesis of fluorinated bioactive scaffolds.
[1]
Executive Summary
5-Fluoro-2-methoxy-3-nitroacetophenone is a tri-substituted benzene derivative serving as a critical electrophilic building block in medicinal chemistry.[1][2] Its structural utility lies in the orthogonal reactivity of its three functional groups: the nitro group (reducible to an amine for heterocyclization), the acetyl group (a handle for condensation or reduction), and the fluorine atom (providing metabolic stability and modulating lipophilicity).
This guide details the physicochemical properties, synthetic pathways, and self-validating experimental protocols for researchers utilizing this compound in drug discovery.
Part 1: Physicochemical Characterization
The following data represents the definitive molecular identity of the compound. As this specific isomer is often synthesized in situ or as a custom intermediate, values are derived from high-precision atomic weights and standard chemoinformatic algorithms.
Core Identity Table
| Property | Value | Notes |
| IUPAC Name | 1-(5-Fluoro-2-methoxy-3-nitrophenyl)ethanone | Systematic nomenclature |
| Molecular Formula | C₉H₈FNO₄ | Hill System |
| Molecular Weight | 213.16 g/mol | Average Mass |
| Monoisotopic Mass | 213.0437 Da | For HRMS calibration |
| CAS Registry | Not widely indexed | See Precursor CAS below |
| Physical State | Pale yellow to off-white solid | Crystalline (Predicted) |
| Melting Point | 92–96 °C | Predicted range based on analogs |
Elemental Analysis (Theoretical)
For validation of synthesized batches, the elemental composition should conform to:
-
Carbon: 50.71%
-
Hydrogen: 3.78%
-
Fluorine: 8.91%
-
Nitrogen: 6.57%
-
Oxygen: 30.02%
Part 2: Structural Analysis & Spectroscopic Signatures
To validate the identity of 5-Fluoro-2-methoxy-3-nitroacetophenone, researchers should look for specific spectroscopic markers that distinguish it from its isomers (e.g., the 5-nitro isomer).
¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
The regiochemistry is confirmed by the coupling patterns of the aromatic protons.
-
δ 2.55 ppm (s, 3H): Acetyl methyl group (–COCH ₃).
-
δ 4.02 ppm (s, 3H): Methoxy group (–OCH ₃). Note: The chemical shift is deshielded due to the ortho-nitro group.
-
Aromatic Region: Two protons exhibiting meta-coupling or small para-fluorine coupling.
-
H4: Doublet of doublets (dd), coupled to F5 and H6.
-
H6: Doublet of doublets (dd), coupled to F5 and H4.
-
Differentiation: The H4 proton (between NO₂ and F) will be significantly deshielded relative to H6.
-
IR Spectroscopy Markers
-
~1690 cm⁻¹: C=O stretch (Acetophenone ketone).
-
~1530 cm⁻¹ & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
-
~1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
Part 3: Synthetic Pathways & Protocols
The most reliable synthesis involves the regioselective nitration of 5-fluoro-2-methoxyacetophenone. The methoxy group (strong ortho/para director) and the fluorine (weak ortho/para director) compete with the acetyl group (meta director).
Reaction Logic
The C3 position is:
-
Ortho to the strongly activating Methoxy group.
-
Meta to the deactivating Acetyl group.[3]
-
Meta to the Fluorine atom. This electronic alignment makes C3 the most nucleophilic site for electrophilic aromatic substitution.
Pathway Diagram (DOT Visualization)
Caption: Synthetic route via methylation of the phenol followed by regioselective nitration.
Detailed Experimental Protocol
Objective: Synthesis of 5-Fluoro-2-methoxy-3-nitroacetophenone from 5-fluoro-2-methoxyacetophenone.
Reagents:
-
5-Fluoro-2-methoxyacetophenone (1.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%, 1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, solvent)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 5-fluoro-2-methoxyacetophenone (10 mmol) and concentrated H₂SO₄ (20 mL). Cool the mixture to -10 °C using an ice/salt bath.
-
Nitration: Add fuming HNO₃ (12 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below 0 °C to prevent dinitration or oxidation of the acetyl group.
-
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product will appear as a less polar spot compared to the starting material.
-
Quench: Pour the reaction mixture carefully onto 100g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Workup: Extract the aqueous slurry with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to separate any minor isomers.
Part 4: Pharmaceutical Utility & Applications[4]
This molecule is a "linchpin" intermediate, primarily used to access bicyclic heterocycles found in kinase inhibitors and antiviral agents.
Reductive Cyclization to Indoles
The most common application is the synthesis of 4-fluoro-7-methoxyindole derivatives.
-
Mechanism: Reduction of the nitro group to an aniline, followed by condensation with the adjacent acetyl group (often requiring an external dimethylformamide dimethyl acetal (DMF-DMA) step) yields the indole core.
-
Relevance: 4-Fluoroindoles are privileged scaffolds in medicinal chemistry because the fluorine atom blocks metabolic oxidation at the C4 position and influences the pKa of the indole NH.
Nucleophilic Aromatic Substitution (SₙAr)
The nitro group at C3 and the fluorine at C5 activate the ring.
-
The Fluorine atom at C5 is activated for displacement by amines or thiols due to the electron-withdrawing nature of the ortho-nitro and para-acetyl groups (though the meta relationship of nitro/acetyl to fluorine makes this less reactive than 2,4-dinitrofluorobenzene, it is still viable under forcing conditions).
Application Workflow (DOT Visualization)
Caption: Transformation of the nitroacetophenone core into bioactive indole scaffolds.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Fluoro-2-methoxyacetophenone (Precursor). PubChem CID 2737356. Available at: [Link]
